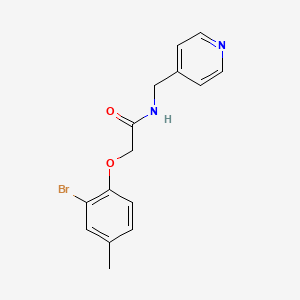![molecular formula C15H12N4O2S B5644485 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B5644485.png)
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone], also known as HPTSC, is a compound that has been studied for its potential use in scientific research. It is a thiosemicarbazone derivative of indole-2,3-dione, and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been found to induce apoptosis in cancer cells, and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. It has also been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] in lab experiments is its potential as a cytotoxic agent against cancer cells, which could be useful in the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]. One area of interest is its use in combination with other compounds to enhance its cytotoxic effects on cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] and to optimize its use in scientific research.
Synthesemethoden
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] can be synthesized through a multi-step process involving the reaction of indole-2,3-dione with thiosemicarbazide, followed by the addition of p-hydroxybenzaldehyde. The resulting compound can then be purified and characterized through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-10-7-5-9(6-8-10)16-15(22)19-18-13-11-3-1-2-4-12(11)17-14(13)21/h1-8,17,20-21H,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVBANLKXRHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)
![3-allyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5644412.png)

![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-[3-(methylthio)phenyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5644427.png)
![2-(2-isobutoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5644434.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5644435.png)
![2-cyclopropyl-8-[(2,3-dimethylphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5644445.png)
![5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644446.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5644469.png)
![3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5644476.png)

![{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5644510.png)